2-Ethoxy-1,3-dioxane
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Overview
Description
2-Ethoxy-1,3-dioxane is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and an ethoxy group at the 2 position. This compound is part of the broader class of 1,3-dioxanes, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1,3-dioxane can be synthesized through the acetalization of ethyl orthoformate with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, enhances the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like Grignard reagents and organozinc reagents.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, and sodium borohydride (NaBH₄).
Substitution: Grignard reagents (RMgX) and organozinc reagents (RZnX).
Major Products Formed
Oxidation: Formation of dioxanone and related cleavage products.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted dioxanes.
Scientific Research Applications
2-Ethoxy-1,3-dioxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,3-dioxane involves its ability to form stable intermediates and transition states during chemical reactions. The ethoxy group at the 2 position enhances its reactivity by providing electron-donating effects, which stabilize the transition states and intermediates . This stabilization facilitates various chemical transformations, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A parent compound with similar structural features but without the ethoxy group.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, known for its use as a solvent.
2-Methoxy-1,3-dioxane: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-1,3-dioxane is unique due to the presence of the ethoxy group, which enhances its reactivity and stability compared to other dioxanes. This makes it particularly useful in specific synthetic applications where higher reactivity and stability are required .
Properties
CAS No. |
76508-46-8 |
---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-ethoxy-1,3-dioxane |
InChI |
InChI=1S/C6H12O3/c1-2-7-6-8-4-3-5-9-6/h6H,2-5H2,1H3 |
InChI Key |
LJFREQBMFNKQBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCCCO1 |
Origin of Product |
United States |
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